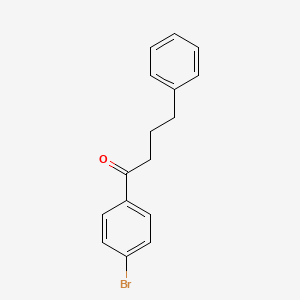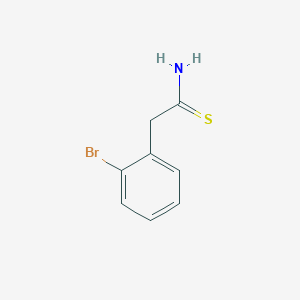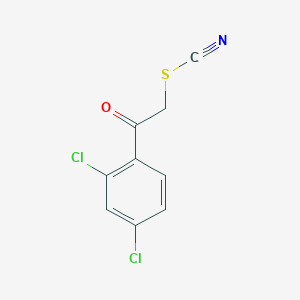
3-溴-2-硝基苯酚
描述
3-Bromo-2-nitrophenol is a useful research compound. Its molecular formula is C6H4BrNO3 and its molecular weight is 218 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Bromo-2-nitrophenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-2-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和化学反应
- 合成方法论: 李子英(2008年)的研究讨论了与3-溴-2-硝基苯酚在结构上相关的化合物的合成,为类似化合物的高效、商业规模生产方法提供了见解(Li Zi-ying, 2008)。
- 催化应用: 由离子液体稳定的金纳米颗粒已被用于还原硝基苯酚,这类化合物包括3-溴-2-硝基苯酚,展示了它们在催化和环境应用中的潜力(Sachin Thawarkar et al., 2018)。
环境和生态影响
- 大气行为: 关于大气中硝基苯酚的研究,包括类似3-溴-2-硝基苯酚的化合物,讨论了它们的形成、来源和环境影响,强调了理解它们在大气中行为的重要性(M. Harrison et al., 2005)。
- 水净化: 一项关于有机粘土用于从水中去除对硝基苯酚的研究表明了类似3-溴-2-硝基苯酚在水净化过程中的潜在应用(Qin Zhou et al., 2007)。
生物化学和健康相关研究
- 生物降解和毒性: 对细菌中酚类化合物(包括硝基苯酚)的脱氢酶活性抑制的研究提供了关于3-溴-2-硝基苯酚的环境和健康影响的见解(C. O. Nweke et al., 2010)。
- 光催化降解: 对NiTiO3纳米颗粒在紫外和可见光照射下降解溴酚蓝的研究可能为类似研究提供关于降解3-溴-2-硝基苯酚的信息(Y. Absalan et al., 2017)。
化学行为和分析
- 化学分离: 对分离特定溴硝基苯酚化合物的研究为理解3-溴-2-硝基苯酚的溶解性和分离性能提供了基础(Liu Qiao-yun, 2004)。
- 反应机制: 一项研究讨论了芳基取代丙酰胺还原过程中意外的Smiles重排,这可能与理解3-溴-2-硝基苯酚的反应途径相关(H. Buchstaller et al., 2004)。
独特的化学途径
- 新型分解途径: 对能够降解2-溴-4-硝基苯酚的新细菌菌株的研究提供了关于微生物降解途径的见解,这些途径也可能适用于3-溴-2-硝基苯酚(Yang Li et al., 2019)。
环境化学
- 反应中的时空行为: 对溴酸-4-硝基苯酚反应中复杂行为的研究可以更深入地理解类似化合物如3-溴-2-硝基苯酚的动态化学行为(J. G. Bell et al., 2015)。
安全和危害
3-Bromo-2-nitrophenol is considered hazardous. It can cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
作用机制
Biochemical Pathways
For instance, 2-chloro-4-nitrophenol is degraded via the 1,2,4-benzenetriol pathway in certain bacteria
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-2-nitrophenol. Factors such as temperature, pH, and the presence of other chemicals can affect its solubility, stability, and reactivity .
生化分析
Biochemical Properties
3-Bromo-2-nitrophenol plays a significant role in biochemical reactions due to its reactive bromine and nitro groups. It can interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The nitro group in 3-Bromo-2-nitrophenol can undergo reduction reactions, leading to the formation of amino derivatives that can further interact with biomolecules .
Cellular Effects
3-Bromo-2-nitrophenol affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can lead to the activation of stress-responsive signaling pathways. Additionally, 3-Bromo-2-nitrophenol can modulate the expression of genes involved in detoxification and antioxidant defense .
Molecular Mechanism
The molecular mechanism of 3-Bromo-2-nitrophenol involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and inhibit their activity by occupying the active site or by inducing conformational changes that reduce enzyme efficiency. Furthermore, 3-Bromo-2-nitrophenol can interact with DNA and RNA, potentially affecting gene expression and protein synthesis. The nitro group can undergo reduction to form amino derivatives, which can further participate in biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-2-nitrophenol can change over time. The compound is relatively stable under ambient conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to 3-Bromo-2-nitrophenol in in vitro or in vivo studies has shown that it can lead to chronic oxidative stress and cellular damage. The degradation products of 3-Bromo-2-nitrophenol can also have distinct biochemical effects .
Dosage Effects in Animal Models
The effects of 3-Bromo-2-nitrophenol vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions. At higher doses, 3-Bromo-2-nitrophenol can cause significant toxic effects, including liver and kidney damage, due to its ability to induce oxidative stress and disrupt cellular functions. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .
Metabolic Pathways
3-Bromo-2-nitrophenol is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, which catalyze the oxidation of the compound to form reactive intermediates. These intermediates can further react with cellular macromolecules, leading to potential toxic effects. The compound can also undergo conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion from the body .
Transport and Distribution
Within cells and tissues, 3-Bromo-2-nitrophenol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound can accumulate in specific tissues, such as the liver and kidneys, where it can exert its biochemical effects. The distribution of 3-Bromo-2-nitrophenol within the body can influence its overall toxicity and therapeutic potential .
Subcellular Localization
The subcellular localization of 3-Bromo-2-nitrophenol can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, where it can interact with localized biomolecules. Post-translational modifications, such as phosphorylation or ubiquitination, can also influence the localization and activity of 3-Bromo-2-nitrophenol within cells .
属性
IUPAC Name |
3-bromo-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3/c7-4-2-1-3-5(9)6(4)8(10)11/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUORDBJGOHYGKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76361-99-4 | |
| Record name | 3-Bromo-2-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid](/img/structure/B1286395.png)


![3-Bromothieno[3,2-b]thiophene](/img/structure/B1286399.png)




